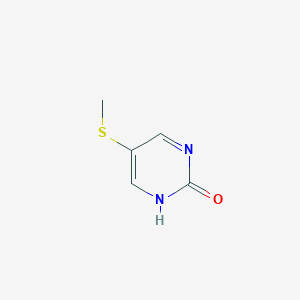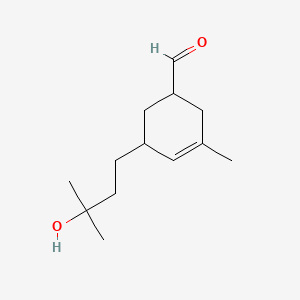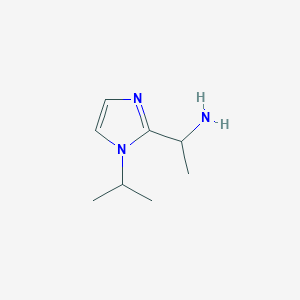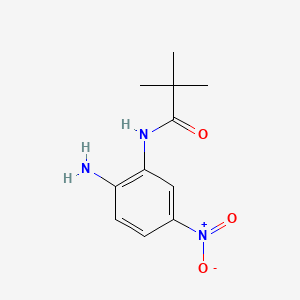
Propionanilide, 2'-amino-2,2-dimethyl-5'-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- is an organic compound with a complex structure that includes an anilide group, an amino group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- typically involves multiple steps. One common method starts with the alkylation of cyanoacetamide, followed by catalytic hydrogenation or the addition of a reducing agent to obtain the desired product . The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthesis process to achieve high yields and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions . The industrial methods aim to minimize the use of toxic reagents and reduce the overall environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation systems. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amino derivatives, while substitution reactions can produce a range of substituted anilides .
Applications De Recherche Scientifique
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes and receptors in biological systems. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in a variety of biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazoles: Heterocyclic compounds with applications in pharmaceuticals and agrochemicals.
Uniqueness
Propionanilide, 2’-amino-2,2-dimethyl-5’-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike fentanyl, which is primarily used as an analgesic, this compound has broader applications in research and industry. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
102129-00-0 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-(2-amino-5-nitrophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)10(15)13-9-6-7(14(16)17)4-5-8(9)12/h4-6H,12H2,1-3H3,(H,13,15) |
Clé InChI |
VAFOGELTEDKQPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
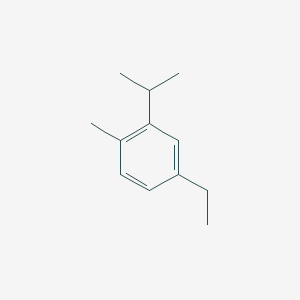
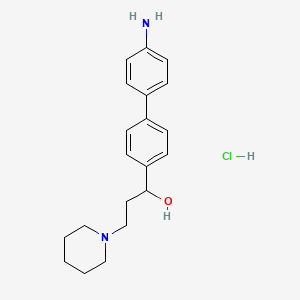
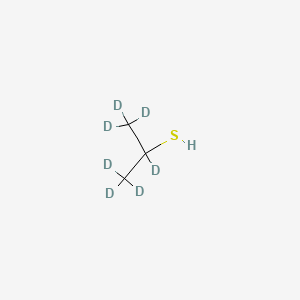
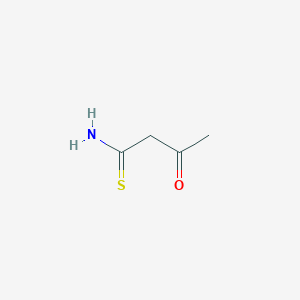
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
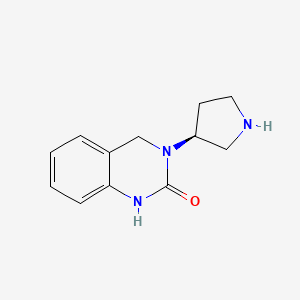
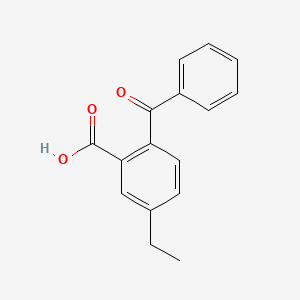
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
